Sodium 2-(phenylformamido)acetic acid
Description
Sodium 2-(phenylformamido)acetic acid (CAS: 495-69-2 as the free acid) is the sodium salt of 2-(phenylformamido)acetic acid, a derivative of hippuric acid. The compound features a phenylformamido group (-NH-C(=O)-C6H5) attached to the α-carbon of acetic acid. Its structure is characterized by the presence of a benzoyl group linked to the nitrogen of the glycine backbone, forming a planar amide bond. The sodium salt enhances solubility in aqueous environments, making it advantageous for pharmaceutical and synthetic applications .
Properties
Molecular Formula |
C9H9NNaO3+ |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
sodium;2-benzamidoacetic acid |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1 |
InChI Key |
ZBCAZEFVTIBZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(phenylformamido)acetic acid typically involves the reaction of phenylformamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the reactants at a temperature of around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase the yield and purity of the product. The use of continuous flow reactors and automated control systems can help in achieving consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(phenylformamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylformamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Sodium 2-(phenylformamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(phenylformamido)acetic acid involves its interaction with specific molecular targets and pathways. The phenylformamido group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sodium ion can also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Functional Group Variations
2-(Phenylsulfonamido)acetic Acid and Its Sodium Salt
- Structure : Replaces the formamido (-NH-C(=O)-) group with a sulfonamido (-NH-SO2-) group.
- Properties : The sulfonamido group is strongly electron-withdrawing, increasing acidity (pKa ~3.5) compared to the formamido derivative (pKa ~4.2). The sodium salt exhibits higher crystallinity due to stronger hydrogen-bonding networks in sulfonamides .
- Applications : Used in coordination chemistry for metal-organic frameworks (MOFs) due to sulfonate’s chelating ability.
2-{[2-(Difluoromethoxy)phenyl]formamido}acetic Acid (CID 719220)
- Structure : Incorporates a difluoromethoxy (-OCF2H) substituent on the phenyl ring.
- Properties : The electron-withdrawing -OCF2H group lowers the pKa (estimated ~3.8) and enhances metabolic stability compared to the parent compound.
- Applications : Explored in drug design for improved bioavailability .
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic Acid (CAS 155493-24-6)
Substituent Effects on the Phenyl Ring
2-(3-Bromo-4-Methoxyphenyl)Acetic Acid
- Structure : Contains bromo (electron-withdrawing) and methoxy (electron-donating) groups.
- Properties : The bromo group increases acidity (pKa ~2.9), while the methoxy group enhances lipophilicity (logP ~1.8).
- Crystallography : Forms O–H⋯O hydrogen-bonded dimers in the solid state, similar to Sodium 2-(phenylformamido)acetate but with a larger dihedral angle (78.15° vs. <10° in the parent compound) due to steric effects .
2-(2-Fluorophenyl)Acetic Acid
Sodium Salts of Related Acids
Key Research Findings
Crystallographic Insights
- Sodium 2-(phenylformamido)acetate : Predicted to form planar amide bonds (C–N bond length ~1.33 Å) and strong O–H⋯O hydrogen bonds (2.65–2.75 Å) in the crystal lattice, similar to 2-(phenylsulfonamido)acetic acid .
- Impact of Sodium Ion : The ionic nature reduces melting points (~250°C) compared to free acids (~180°C) but enhances stability under physiological conditions .
Biological Activity
Sodium 2-(phenylformamido)acetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound is primarily studied for its antimicrobial and anticancer effects. Research indicates that it may inhibit the growth of various microbial strains and exhibit cytotoxic effects on cancer cells. The compound's structure suggests that the phenylformamido group plays a crucial role in its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, affecting cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Antimicrobial Activity
Recent studies have demonstrated the effectiveness of this compound against various pathogens. For instance, research highlighted its antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) showing promising results.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against clinical isolates. The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential as an antimicrobial agent. -
Case Study on Anticancer Activity :
Another investigation focused on the compound's effects on human cancer cell lines. The study reported that treatment with this compound led to increased apoptosis in cancer cells, evidenced by flow cytometry analysis showing enhanced annexin V positivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
